S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
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Overview
Description
S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt: is a chemical compound with the molecular formula C10H13NNaO2S and a molecular weight of 233.26 g/mol . It is a crystalline solid that is soluble in dimethyl sulfoxide, methanol, and water . This compound is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt typically involves the reaction of 4-pyridylethylamine with thiolactic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The product is then purified through crystallization and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
- Investigated for potential therapeutic applications due to its ability to interact with biological molecules .
Industry:
Mechanism of Action
The mechanism of action of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein dynamics and function .
Comparison with Similar Compounds
- S-[2-(4-Pyridyl)ethyl]Thiolactic Acid
- S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Potassium Salt
Comparison:
- S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is unique due to its sodium salt form, which enhances its solubility in water and other solvents compared to its non-salt form .
- The potassium salt variant has similar properties but may differ in solubility and reactivity due to the presence of potassium instead of sodium .
Properties
IUPAC Name |
sodium;2-(2-pyridin-4-ylethylsulfanyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCAZABVQXHNI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408195 |
Source
|
Record name | AGN-PC-0LMEFM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024357-58-1 |
Source
|
Record name | AGN-PC-0LMEFM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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